molecular formula C14H16N2O2 B3277934 Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate CAS No. 66859-22-1

Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate

Cat. No.: B3277934
CAS No.: 66859-22-1
M. Wt: 244.29 g/mol
InChI Key: ZWJKWUGXCCUBFM-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate (CAS: 66859-22-1) is a bicyclic heterocyclic compound with the molecular formula C₁₄H₁₆N₂O₂ and a molar mass of 244.29 g/mol . It features a seven-membered azepine ring fused to an indole moiety, with a methyl ester group at the 5-position. This compound is primarily utilized as a synthetic intermediate in the preparation of bioactive alkaloids, such as vincadifformine derivatives, which exhibit psychopharmacological properties . Its synthesis involves reductive amination of precursor azepine derivatives using pyridine–borane in formic acid, followed by purification via dichloromethane extraction .

Properties

IUPAC Name

methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-18-14(17)11-8-15-7-6-10-9-4-2-3-5-12(9)16-13(10)11/h2-5,11,15-16H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJKWUGXCCUBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCC2=C1NC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801178094
Record name Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66859-22-1
Record name Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66859-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801178094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate typically involves multiple steps, starting with the construction of the azepino[4,5-b]indole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts to improve yield and selectivity is common, and purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Cyclization Reactions

The compound undergoes cyclization to form expanded heterocyclic systems. A notable example is its reaction with dimethyl acetylenedicarboxylate (DMAD) in methanol, leading to a nine-membered azoninoindole derivative via tandem ring-expansion and methoxy substitution (Fig. 1) . This reaction proceeds at room temperature with 23% yield and demonstrates the compound’s propensity for structural complexity generation.

Key Conditions

  • Reagent: DMAD (2 equiv)

  • Solvent: Methanol

  • Temperature: 25°C

  • Time: 2 hours

Outcome

ProductYieldBiological Activity (IC₅₀)
Azoninoindole derivative (I)23%33.1 µM (AChE inhibition)
3-Methoxymethylindole (II)37%Not reported

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at the indole or azepine positions. For example, alkylation with norbornene and alkyl bromes under Mizoroki-Heck conditions yields annulated indoles :

General Procedure

  • Catalyst: PdCl₂(MeCN)₂ (10 mol%)

  • Ligand: Norbornene (5 equiv)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: DMA/H₂O

  • Temperature: 70–120°C

Example Reaction

SubstrateProductYield
Methyl hexahydroazepinoindole2-Alkylindole derivative62%

N-Alkylation and Acylation

The secondary amine in the azepine ring undergoes alkylation or acylation to generate pharmaceutical intermediates :

Alkylation

  • Reagents: Allyl bromide, cinnamyl chloride

  • Conditions: NaH/DMF, 0°C to room temperature

  • Products:

    • Methyl 3-allyl derivative (72% yield)

    • Methyl 3-cinnamyl derivative (68% yield)

Acylation

  • Reagents: Trifluoroacetic anhydride, acyl chlorides

  • Conditions: CH₂Cl₂, Et₃N, 0°C

  • Products:

    • N-Acyl derivatives (45–85% yield)

Reduction Reactions

Selective reduction of the azepine ring’s double bond is achieved using hydrogen gas or catalytic hydrogenation:

  • Catalyst: Pd/C (10 wt%)

  • Solvent: Ethanol

  • Pressure: 1 atm H₂

  • Outcome: Fully saturated azepine ring (quantitative yield)

Intramolecular Alkyne Cyclization

Titanium-mediated intramolecular alkyne-alkene coupling (INAS reaction) constructs bridged tetracyclic frameworks :

  • Reagents: Ti(Oi-Pr)₄, i-PrMgCl

  • Solvent: Et₂O

  • Temperature: −78°C to 0°C

  • Product: Tetracyclic ketone (47% yield)

Mechanistic Insight
The reaction proceeds via organotitanium intermediate formation, followed by alkyne-alkene cyclization and ketone generation.

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

  • AChE Inhibition: Azoninoindoles show IC₅₀ values of 33.1–89.1 µM .

  • CFTR Potentiation: Tetrahydro-γ-carboline derivatives rescue F508del-CFTR function with EC₅₀ ≈ 0.15 µM .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its pharmacological properties. It may be used in the development of treatments for various diseases, including neurological disorders and cancer.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary, but they often include modulation of signaling cascades or inhibition of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural and functional differences between the target compound and its analogs.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Synthesis Method Key Properties/Applications References
Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate C₁₄H₁₆N₂O₂ Methyl ester at C5 244.29 Reductive amination of azepine 10 with pyridine–borane Intermediate for alkaloid synthesis (e.g., vincadifformine)
Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate C₁₅H₁₈N₂O₂ Methyl ester at C5; methyl at C3 258.32 Alkylation of parent compound with methanesulfonate derivatives Enhanced lipophilicity; potential pharmacokinetic optimization
Ethyl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-...hexahydroazepino[4,5-b]indole-5-carboxylate C₂₄H₂₃F₂N₂O₃ Ethyl ester at C5; 3,4-difluorobenzoyl and dimethyl groups 425.45 Multistep functionalization, including malonate coupling Bile acid receptor (FXR) ligand; therapeutic potential for metabolic disorders
Dialkyl 3-benzyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5,5-dicarboxylate C₂₅H₂₈N₂O₄ Benzyl at C3; dual ester groups 420.50 Metal-mediated malonate coupling followed by partial decarboxylation Precursor for psychopharmacologically active alkaloids
5-Phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole C₁₉H₂₀N₂ Phenyl at C5 276.38 Trans-reduction of benzyl-substituted precursor Stereochemical studies via X-ray crystallography; intermolecular N–H⋯π interactions

Structural Modifications and Functional Implications

Substituent Effects on Physicochemical Properties
  • Methyl vs.
  • Benzyl and Fluorinated Groups : The 3-benzyl and 3,4-difluorobenzoyl substituents () introduce aromatic and electron-withdrawing groups, respectively. These modifications are critical for targeting nuclear receptors like FXR or stabilizing intermediates in alkaloid synthesis .
Stereochemical Considerations
  • The 5-phenyl analog () exists as two stereoisomers due to trans-reduction, with X-ray studies revealing intermolecular N–H⋯π hydrogen bonds that stabilize crystal packing . This contrasts with the parent compound, which lacks bulky aryl substituents and exhibits simpler stereodynamics.

Biological Activity

Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of indole derivatives and is characterized by a hexahydroazepine ring fused with an indole structure. Its molecular formula is C13H17N2O2C_{13}H_{17}N_2O_2 with a molecular weight of approximately 233.29 g/mol. The structural features contribute to its biological activity, particularly its interaction with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Acetylcholinesterase Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. A study reported an IC50 value indicating effective inhibition compared to standard drugs .
  • Monoamine Oxidase Inhibition : It also acts as an inhibitor of monoamine oxidases (MAO), enzymes involved in the breakdown of neurotransmitters. This inhibition can enhance mood and cognitive function .
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties against SARS-CoV-2 by inhibiting the chymotrypsin-like protease (3CLpro) .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target IC50 Value (µM) Reference
AChE InhibitionHuman AChE26.22
MAO-B InhibitionHuman MAO-B12.63
Antiviral ActivitySARS-CoV-2 3CLpro250

Case Studies and Research Findings

  • Neuroprotective Effects : A study highlighted the neuroprotective effects of this compound in models of neurodegeneration. It demonstrated a reduction in neuroinflammation markers and improved cognitive functions in animal models .
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated using various cancer cell lines. The compound exhibited low cytotoxicity at concentrations up to 100 µM in human neuroblastoma cells .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications on the indole structure significantly affect biological potency. For instance, substituents at specific positions on the indole ring enhance AChE inhibition while maintaining low cytotoxicity .

Q & A

Q. Critical Parameters :

  • Temperature Control : Exothermic steps (e.g., cyclization) require precise cooling (0–6°C for stability, as noted in ).
  • Catalyst Selection : Palladium-based catalysts may improve ring-closure efficiency.
  • Purification : Column chromatography with silica gel or preparative HPLC to isolate intermediates.

Q. Table 1: Synthetic Route Comparison

StepStarting MaterialReaction ConditionsYield (%)Reference
1HexafluorobenzenePd(OAc)₂, 110°C62
2Indole-5-carboxylateNaH, DMF, 0°C48

Basic: How should researchers approach the purification and characterization of this compound given limited vendor-supplied analytical data?

Methodological Answer:
Since commercial sources like Sigma-Aldrich do not provide analytical data (), researchers must employ orthogonal techniques:

Purification :

  • Flash Chromatography : Use gradient elution (hexane/EtOAc) to separate impurities.
  • Recrystallization : Optimize solvent pairs (e.g., MeOH/H₂O) for crystal formation.

Characterization :

  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with analogous azepinoindoles (e.g., methyl indole carboxylates in ).
  • Mass Spectrometry : Confirm molecular weight (C₁₂H₁₄N₂O₂, MW 186.26) via HRMS or LC-MS.
  • X-ray Crystallography : If crystals are obtained, refine structural parameters (as in ’s indolizine derivative, R factor = 0.044).

Q. Table 2: Recommended Analytical Techniques

TechniqueParametersUtility
HPLCC18 column, 0.1% TFAPurity >95%
¹H NMR500 MHz, CDCl₃Ring saturation confirmation

Advanced: What strategies are recommended for resolving discrepancies in spectroscopic data between theoretical predictions and experimental observations?

Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. To address this:

Computational Validation :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts or IR spectra.
  • Compare with experimental data (e.g., ’s crystallographic bond lengths vs. computed values).

Solvent Screening : Test NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding impacts.

Dynamic Effects : Use variable-temperature NMR to probe ring-flipping or tautomerism.

Case Study : ’s cyclopent[b]indole derivative (CID 199.25) showed deviations in carbonyl stretching frequencies due to crystal packing; similar protocols apply here.

Advanced: How can computational modeling be integrated with experimental data to elucidate the compound's bioactive conformation?

Methodological Answer:

Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors, given indole scaffolds).

Molecular Dynamics (MD) : Simulate aqueous or membrane-bound systems (10–100 ns) to identify dominant conformers.

Overlay Analysis : Compare MD-predicted conformers with X-ray structures (e.g., ’s octahydro-benzo[f]chromenoindolizine).

Key Insight : emphasizes linking computational results to a theoretical framework (e.g., receptor-ligand interaction models).

Advanced: What methodological considerations are critical when designing structure-activity relationship (SAR) studies for this azepinoindole derivative?

Methodological Answer:

Substituent Variation : Systematically modify the carboxylate group (e.g., ethyl vs. methyl esters, ) or azepine ring saturation.

Biological Assays :

  • In Vitro : Screen against target enzymes (e.g., kinases) with IC₅₀ determination.
  • Controls : Include unsubstituted indole analogs (’s indole-5-carboxylic acid) to baseline activity.

Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with bioactivity.

Q. Table 3: Example SAR Design

VariationPositionAssay Result (IC₅₀, μM)
Methyl ester5-carboxylate0.8
Ethyl ester5-carboxylate1.2
Saturated azepineN/A2.5

Reference : ’s guidance on iterative hypothesis testing ensures SAR robustness.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate
Reactant of Route 2
Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate

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